Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-
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Overview
Description
Molecular Structure Analysis
The molecular formula of “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is C13H10 F N O4S, and its molecular weight is 295.28600 .Chemical Reactions Analysis
While specific chemical reactions involving “Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” are not available, it’s important to note that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
“Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-” is a white crystalline powder. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Electrochemical Behavior and Mechanism
- The electrochemical reduction of benzoic acid derivatives, including those with sulfo substituents, has been studied, demonstrating significant impacts on their electrochemical behavior. This research has implications for understanding the reduction processes of related compounds in aqueous solutions, leading to the formation of hydrazo compounds and amino salicylic acid ((Mandić, Nigović, & Šimunić, 2004)).
Synthesis and Chemical Reactions
- Copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates has been achieved, indicating a method for synthesizing various aryl sulfones with excellent regioselectivity. This process uses an 8-aminoquinoline moiety as a directing group, offering potential for precise chemical modifications of benzoic acid derivatives ((Liu et al., 2015)).
Antimicrobial Applications
- Sulfonamido benzoic acids have been synthesized and evaluated for antimicrobial activities. These compounds, including 4-(substituted phenylsulfonamido)benzoic acids, have shown potential as effective antimicrobial agents ((Dineshkumar & Thirunarayanan, 2019)).
- Schiff bases derived from 4-aminobenzoic acid have been investigated for their antibacterial properties, indicating the potential of benzoic acid derivatives in developing new antibacterial agents ((Parekh et al., 2005)).
Agricultural and Environmental Applications
- Benzoic acid and its derivatives have been shown to induce multiple stress tolerance in plants, suggesting their use in agriculture for enhancing plant resilience to environmental stresses ((Senaratna et al., 2004)).
- The modification of benzoic acid derivatives, such as the introduction of fluorine atoms, has led to changes in herbicidal properties. These compounds show potential for use in selective weed control in agriculture ((Hamprecht, Würzer, & Witschel, 2004)).
Biosynthesis and Metabolic Studies
- Benzoic acid biosynthesis in plants and bacteria has been explored, providing insights into the metabolic pathways and chemical specificity of this compound and its analogs. Such studies are crucial for understanding plant and microbial metabolism ((Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001)).
Safety And Hazards
properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4S/c14-11-6-1-2-7-12(11)20(18,19)15-10-5-3-4-9(8-10)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRJXOUAZDPBSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408205 |
Source
|
Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |
CAS RN |
612041-66-4 |
Source
|
Record name | Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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